molecular formula C10H13N3 B13995315 5-Amino-6-isopropyl-4-methylpicolinonitrile

5-Amino-6-isopropyl-4-methylpicolinonitrile

Cat. No.: B13995315
M. Wt: 175.23 g/mol
InChI Key: XMYWGOBFHGVZTG-UHFFFAOYSA-N
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Description

5-Amino-6-isopropyl-4-methylpicolinonitrile is an organic compound with the molecular formula C10H13N3 It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 5-position, an isopropyl group at the 6-position, and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-isopropyl-4-methylpicolinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable picolinonitrile derivative.

    Substitution Reaction: Introduction of the isopropyl group at the 6-position through a substitution reaction.

    Amination: Introduction of the amino group at the 5-position using an appropriate amination reagent.

    Methylation: Introduction of the methyl group at the 4-position through a methylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and purification methods.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-isopropyl-4-methylpicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted picolinonitrile derivatives.

Scientific Research Applications

5-Amino-6-isopropyl-4-methylpicolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-6-isopropyl-4-methylpicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-methylpicolinonitrile: Similar structure but with a methyl group instead of an isopropyl group at the 6-position.

    4-Methylpicolinonitrile: Lacks the amino and isopropyl groups.

    6-Isopropylpicolinonitrile: Lacks the amino and methyl groups.

Uniqueness

5-Amino-6-isopropyl-4-methylpicolinonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

5-amino-4-methyl-6-propan-2-ylpyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3/c1-6(2)10-9(12)7(3)4-8(5-11)13-10/h4,6H,12H2,1-3H3

InChI Key

XMYWGOBFHGVZTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N)C(C)C)C#N

Origin of Product

United States

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